molecular formula C15H11N3O3S B2355035 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid CAS No. 680986-99-6

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid

Cat. No.: B2355035
CAS No.: 680986-99-6
M. Wt: 313.33
InChI Key: OMVYFKKJFSXYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid is a complex organic compound belonging to the class of benzimidazoles. This compound is characterized by a pyrido[1,2-a]benzimidazole core structure, which is known for its potential biological activities, particularly in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival . Further research is needed to fully elucidate the detailed molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid is unique due to its specific structural features, such as the presence of a cyano group and a sulfanyl-acetic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c16-6-10-9(7-22-8-14(20)21)5-13(19)18-12-4-2-1-3-11(12)17-15(10)18/h1-5,17H,7-8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVYFKKJFSXYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)CSCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331284
Record name 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

680986-99-6
Record name 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.